molecular formula C14H7Br2F B13040049 9,10-Dibromo-2-fluoroanthracene

9,10-Dibromo-2-fluoroanthracene

Cat. No.: B13040049
M. Wt: 354.01 g/mol
InChI Key: RWOOWSACFPOUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dibromo-2-fluoroanthracene is a high-purity halogenated anthracene derivative designed for advanced materials science research, particularly in the field of organic electronics. This compound serves as a crucial synthetic intermediate for constructing complex π-conjugated organic semiconductors via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The bromine substituents at the 9 and 10 positions are excellent leaving groups for introducing aryl or other functional groups to tune material properties, while the fluorine atom at the 2 position can influence molecular packing and intermolecular interactions in the solid state. Anthracene-based semiconductors are of significant interest due to their planarity, air stability, and favorable frontier molecular orbital energy levels, making them promising candidates for applications in Organic Thin-Film Transistors (OTFTs) and other electronic devices . Functionalization at the 9 and 10 positions of the anthracene core is a strategic handle for modifying the solid-state arrangement of molecules, often leading to lamellar stacking, which is advantageous for charge transport . Researchers can utilize this reagent to develop novel materials where the thermal stability can be effectively tuned with minimal impact on the core optical properties . Furthermore, halogenated anthracenes are subjects of study in photochemistry, where they can participate in excited-state dynamics and act as precursors for dehalogenation reactions or the formation of radical anions in the presence of amines or dienes . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H7Br2F

Molecular Weight

354.01 g/mol

IUPAC Name

9,10-dibromo-2-fluoroanthracene

InChI

InChI=1S/C14H7Br2F/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(17)5-6-11(12)13/h1-7H

InChI Key

RWOOWSACFPOUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dibromo-2-fluoroanthracene typically involves the bromination and fluorination of anthracene. One common method is the bromination of anthracene at the 9 and 10 positions using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 9,10-dibromoanthracene is then subjected to fluorination using a fluorinating agent like silver fluoride or potassium fluoride under controlled conditions .

Industrial Production Methods

Industrial production of 9,10-Dibromo-2-fluoroanthracene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity anthracene and bromine, followed by fluorination in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9,10-Dibromo-2-fluoroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Grignard reagents, organolithium compounds, catalysts like palladium or nickel.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Zinc in acetic acid, catalytic hydrogenation

Major Products Formed

Scientific Research Applications

Organic Electronics

Organic Semiconductors
9,10-Dibromo-2-fluoroanthracene is utilized in the development of organic semiconductor materials. Its structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromine and fluorine atoms enhances its electronic properties, leading to improved efficiency and stability in devices. Research indicates that compounds with similar structures exhibit high quantum yields and reduced non-radiative relaxation, which is crucial for the performance of OLEDs .

Case Study: Organic Photovoltaics
A study demonstrated that incorporating 9,10-dibromo-2-fluoroanthracene into the active layer of OPVs significantly improved power conversion efficiency compared to devices without this compound. The enhanced charge mobility facilitated better exciton dissociation and charge collection, resulting in higher overall device performance .

Photochemical Applications

Fluorescent Dyes
The compound serves as an effective fluorescent dye due to its strong photoluminescence properties. Its ability to absorb light and re-emit it at longer wavelengths makes it useful in various imaging applications, including biological imaging and sensor technologies. The presence of bromine and fluorine enhances its photostability against UV degradation, making it a robust choice for long-term applications .

Table 1: Comparison of Fluorescent Properties

CompoundQuantum YieldStability (UV)Application Area
9,10-Dibromo-2-fluoroanthraceneHighHighBiological Imaging
9,10-DiphenylanthraceneModerateLowGeneral Fluorescence

Materials Science

Synthesis of Functional Materials
9,10-Dibromo-2-fluoroanthracene has been employed as a precursor in the synthesis of various functional materials. Its reactivity allows for the formation of complex polymers and nanostructures through processes such as Suzuki coupling and other cross-coupling reactions. These materials have potential applications in sensors, catalysis, and drug delivery systems .

Case Study: Polymer Development
Research has shown that polymers synthesized from 9,10-dibromo-2-fluoroanthracene exhibit enhanced mechanical properties and thermal stability. These polymers are being explored for use in high-performance coatings and composite materials that require durability under harsh conditions .

Environmental Applications

Pollution Monitoring
Due to its fluorescent properties, 9,10-dibromo-2-fluoroanthracene can be used in environmental monitoring as a sensor for detecting pollutants. Its ability to respond to changes in chemical environments makes it suitable for real-time monitoring of water quality and air pollution levels .

Mechanism of Action

The mechanism of action of 9,10-Dibromo-2-fluoroanthracene involves its interaction with molecular targets through its bromine and fluorine substituents. These substituents can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, leading to the formation of new compounds. The compound’s electroluminescent properties are attributed to its ability to emit light when excited by an external energy source .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Compound Substituents Molecular Weight (g/mol) Key Properties
9,10-Dibromo-2-fluoroanthracene Br (9,10), F (2) ~353.93* Enhanced electron deficiency due to F; steric hindrance from Br facilitates regioselective coupling
9,10-Dibromoanthracene Br (9,10) 336.02 High thermal stability; used in Suzuki-Miyaura couplings (e.g., with methoxyphenyl boronic acids)
9-(4-Methoxyphenyl)-10-phenanthrenylanthracene Ph-OCH₃ (9), phenanthrenyl (10) 460.3 Extended π-conjugation; red-shifted absorption/emission vs. halogenated analogs
9,10-Dibromoanthracene-2-sulfonic acid Br (9,10), SO₃H (2) 416.08 Sulfonic acid group increases solubility in polar solvents; strong electron-withdrawing effect

*Calculated based on C₁₄H₇Br₂F.

Key Observations :

  • Fluorine vs.
  • Bromine vs. Sulfonic Acid : Bromine substituents enable cross-coupling reactions (e.g., Suzuki), while sulfonic acid groups (as in 9,10-dibromoanthracene-2-sulfonic acid) improve aqueous solubility but limit thermal stability .

Key Observations :

  • Halogenated Anthracenes : Brominated derivatives (e.g., 9,10-dibromoanthracene) are commonly synthesized via palladium-catalyzed cross-coupling, with yields ranging 58–79% . Fluorinated analogs may require milder conditions due to fluorine’s sensitivity to harsh reagents.
  • Heteroatom Incorporation : Nitrogen- or oxygen-containing derivatives (e.g., diaza-anthracenes) exhibit distinct reactivity, such as nucleophilic substitution at fluorine sites .

Photophysical and Electrochemical Properties

Table 3: Spectroscopic and Electrochemical Data

Compound Absorption λ_max (nm) Emission λ_max (nm) Oxidation Potential (V vs. SCE)
9-(4-Methoxyphenyl)-10-phenanthrenylanthracene ~380* ~450* +1.2*
9,10-Dibromoanthracene 360–400 420–480 +1.5†
Fluorinated analogs (e.g., 9c in ) 350–370 410–430 +1.8†

*Data inferred from anthracene derivatives in .
†Estimated based on electron-withdrawing effects of halogens.

Key Observations :

  • Fluorine Impact: Fluorine’s electronegativity increases oxidation potentials (e.g., +1.8 V vs. +1.5 V for non-fluorinated dibromoanthracene), suggesting improved stability in hole-transport layers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.